Stigmastane-3beta,5alpha,6beta-triol
Overview
Description
Lebanus Cedra, commonly known as the cedar of Lebanon, is a species of tree in the genus Cedrus, part of the pine family. It is native to the mountains of the Eastern Mediterranean basin and has significant historical and cultural importance. The tree is known for its majestic appearance and durable wood, which has been used for centuries in construction and various other applications .
Mechanism of Action
Target of Action
Stigmastane-3,5,6-triol primarily targets cholesterol metabolism and oxidative stress pathways. It has been found to interact with enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, and exhibits antioxidant properties by scavenging free radicals .
Mode of Action
The compound interacts with its targets by inhibiting the activity of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Additionally, its antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Biochemical Pathways
Stigmastane-3,5,6-triol affects the mevalonate pathway, which is crucial for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a key precursor in the pathway. This inhibition leads to decreased cholesterol levels. The compound also influences pathways related to oxidative stress by enhancing the activity of antioxidant enzymes and reducing ROS levels .
Pharmacokinetics
The pharmacokinetic profile of Stigmastane-3,5,6-triol includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, Stigmastane-3,5,6-triol’s inhibition of cholesterol synthesis leads to lower cholesterol levels in cells. Its antioxidant action reduces oxidative stress, preventing cellular damage and promoting cell survival. These effects contribute to its potential therapeutic benefits in conditions like hypercholesterolemia and oxidative stress-related diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Stigmastane-3,5,6-triol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can alter its pharmacokinetic properties, impacting its overall action .
: Sigma-Aldrich : ChemBK
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of Breynia fruticosa
Cellular Effects
Stigmastane-3,5,6-triol has been found to have cytotoxic effects against breast cancer cells . In particular, it significantly reduced cell viability at certain concentrations
Molecular Mechanism
It is known to exert cytotoxic effects against certain cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Lebanus Cedra is not synthesized chemically but is grown naturally. The preparation involves planting the seeds in well-drained soil with full sun exposure. The tree requires a specific climate, typically found in the Eastern Mediterranean region, to thrive .
Industrial Production Methods: Industrial production of products derived from Lebanus Cedra, such as cedar oil and tar, involves the extraction of essential oils and resins from the wood. The traditional method of tar production includes slow pyrolysis of the wood, which yields a mixture of compounds including β-himachalane, α-himachalane, and longifolene .
Chemical Reactions Analysis
Types of Reactions: Lebanus Cedra undergoes various chemical reactions, primarily involving its essential oils and resins. These reactions include:
Oxidation: The essential oils can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Certain components can be reduced under specific conditions to yield different compounds.
Substitution: The aromatic compounds in the essential oils can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxidized terpenes.
Reduction Products: Reduced hydrocarbons.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Lebanus Cedra has a wide range of scientific research applications:
Biology: The antimicrobial properties of the essential oils make them useful in studying their effects on various microorganisms.
Medicine: The compounds derived from Lebanus Cedra have shown potential in treating infections and other medical conditions due to their antimicrobial and anti-inflammatory properties.
Industry: The durable wood is used in construction, furniture making, and as a source of essential oils and resins for various industrial applications .
Comparison with Similar Compounds
Lebanus Cedra can be compared with other similar compounds such as:
Cedrus atlantica (Atlas cedar): Similar in chemical composition but differs in the specific terpenoids present.
Cedrus deodara (Himalayan cedar): Known for its anti-inflammatory and antimicrobial properties, similar to Lebanus Cedra but with different dominant compounds.
Cedrus brevifolia (Cyprus cedar): Shares many chemical characteristics but is adapted to different climatic conditions.
Uniqueness: Lebanus Cedra is unique due to its historical significance, the specific composition of its essential oils, and its adaptability to the Eastern Mediterranean climate. Its wood and derived products have been valued for centuries for their durability and aromatic properties .
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSUFQMXBFFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20835-91-0 | |
Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 252 °C | |
Record name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions finding "stigmastane-3beta,5alpha,6beta-triol" alongside other known compounds in Casearia membranacea. What can be inferred about its potential role or significance within this plant, based on the available information?
A1: Unfortunately, the research paper primarily focuses on the isolation and characterization of novel compounds with cytotoxic activity. While it lists "this compound" as a known compound found in Casearia membranacea [], it doesn't delve into its specific role or significance within the plant.
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